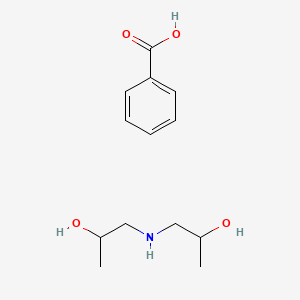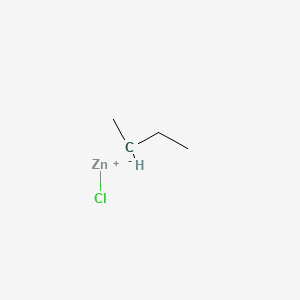
butane;chlorozinc(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane;chlorozinc(1+) is a compound that combines butane, a simple alkane with the formula C₄H₁₀, and chlorozinc(1+), a cationic form of zinc chloride
准备方法
Synthetic Routes and Reaction Conditions
The preparation of butane;chlorozinc(1+) typically involves the reaction of butane with zinc chloride under specific conditions. One common method is the chlorination of butane to form chlorobutane, followed by the reaction with zinc chloride to form the desired compound. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the chlorination process.
Catalysts: Catalysts such as dimethyl sulfoxide (DMSO) can be used to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of butane;chlorozinc(1+) may involve large-scale chlorination reactors where butane is continuously fed and reacted with chlorine gas in the presence of zinc chloride. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and environmental impact.
化学反应分析
Types of Reactions
Butane;chlorozinc(1+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it back to its constituent elements.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen and peroxides.
Reducing Agents: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution Reagents: Halogenating agents like chlorine or bromine are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butanol or butanoic acid, while substitution reactions can produce various halogenated butanes .
科学研究应用
Butane;chlorozinc(1+) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies involving enzyme-catalyzed reactions.
Medicine: Research is ongoing into its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals .
作用机制
The mechanism by which butane;chlorozinc(1+) exerts its effects involves the interaction of the zinc cation with various molecular targets. The zinc ion can coordinate with electron-rich sites on organic molecules, facilitating reactions such as nucleophilic substitution and electrophilic addition. These interactions are crucial for the compound’s role in catalysis and organic synthesis .
相似化合物的比较
Similar Compounds
Butane: A simple alkane with similar structural properties but lacking the reactivity imparted by the zinc cation.
Chlorobutane: A halogenated derivative of butane, which shares some reactivity but differs in its applications and chemical behavior.
Zinc Chloride: A common reagent in organic synthesis, used for its catalytic properties .
Uniqueness
Butane;chlorozinc(1+) is unique due to the combination of butane’s hydrocarbon structure with the reactivity of the zinc cation. This dual nature allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
74133-06-5 |
|---|---|
分子式 |
C4H9ClZn |
分子量 |
157.9 g/mol |
IUPAC 名称 |
butane;chlorozinc(1+) |
InChI |
InChI=1S/C4H9.ClH.Zn/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
AOBPAYVYVWNNMC-UHFFFAOYSA-M |
规范 SMILES |
CC[CH-]C.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



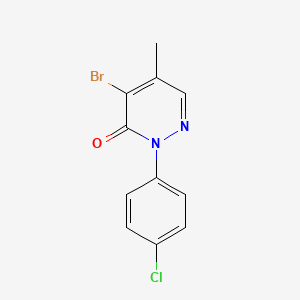
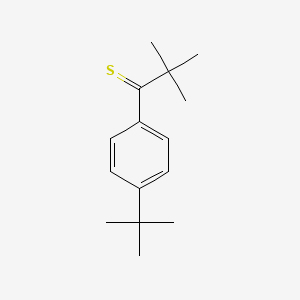
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
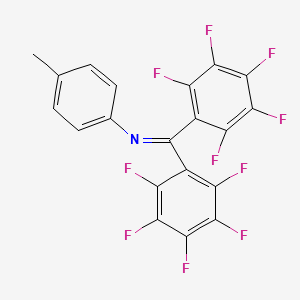
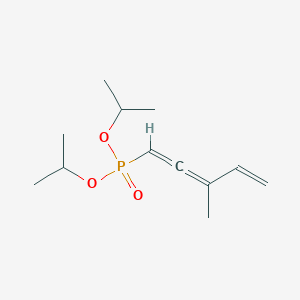
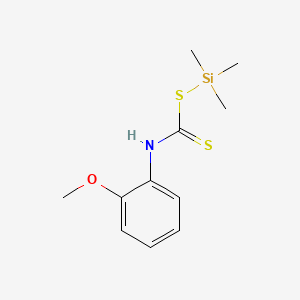
![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
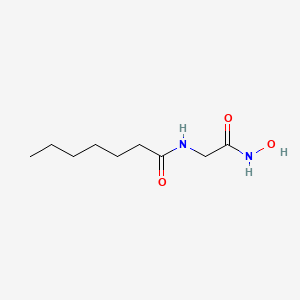
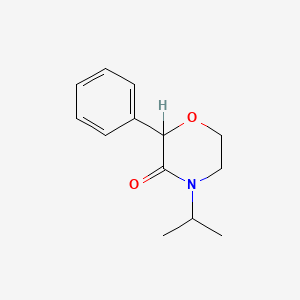
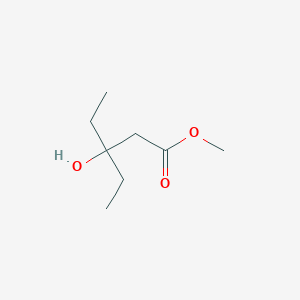
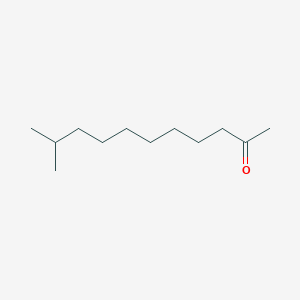
![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
